molecular formula C16H17NO2 B2372162 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 105244-94-8

2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2372162
CAS No.: 105244-94-8
M. Wt: 255.317
InChI Key: VHNMQYWVZAUNMG-LICLKQGHSA-N
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Description

Scientific Research Applications

2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-amino-4-methoxyphenol in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature and results in the formation of an imine bond between the aldehyde and the amine group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenols and imines.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s phenolic group can undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both imine and methoxy groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)iminomethyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-14(12(2)9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNMQYWVZAUNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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